Product packaging for Benzal chloride(Cat. No.:CAS No. 29797-40-8)

Benzal chloride

Cat. No.: B7769369
CAS No.: 29797-40-8
M. Wt: 161.03 g/mol
InChI Key: CAHQGWAXKLQREW-UHFFFAOYSA-N
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Description

Historical Context of Benzal Chloride Synthesis and Initial Applications

The first documented synthesis of this compound occurred in 1848, accomplished by French chemist Auguste Cahours, who produced the compound by reacting benzaldehyde (B42025) with phosphorus pentachloride. chemcess.com This initial synthesis marked an important step in the study of chlorinated aromatic hydrocarbons.

Industrially, this compound is manufactured via the gas-phase photochemical reaction of toluene (B28343) with chlorine. alliedmarketresearch.com This process is a stepwise chlorination, where toluene is first converted to benzyl (B1604629) chloride, which is then further chlorinated to yield this compound. wikipedia.org If the reaction continues, it results in the formation of benzotrichloride. wikipedia.org

The primary initial and ongoing application of this compound is as a precursor for the synthesis of benzaldehyde and cinnamic acid. wikipedia.orgchemcess.comcollegedunia.com Its utility in these conversions established its role as a valuable intermediate in the chemical industry. The economic advantage of using this compound is particularly notable for manufacturers who obtain it as a by-product from the production of benzyl chloride. google.com

Significance of this compound as a Chemical Intermediate

The principal importance of this compound lies in its function as an intermediate for synthesizing other valuable organic compounds, most notably benzaldehyde and cinnamic acid. chemcess.com

Synthesis of Benzaldehyde: A major industrial application of this compound is its conversion to benzaldehyde, a compound widely used in the flavor and fragrance industry. vynova-group.com This transformation is achieved through hydrolysis, a reaction that can be carried out with water at elevated temperatures, often in the presence of acidic or alkaline agents. chemcess.comgoogle.com The reaction involves replacing the two chlorine atoms with a single oxygen atom to form an aldehyde group. wikipedia.org This method is a common commercial route for producing benzaldehyde. doubtnut.com

Reaction for Benzaldehyde Synthesis

Reactant Reagent Product
This compound (C₆H₅CHCl₂) Water (H₂O) Benzaldehyde (C₆H₅CHO) + Hydrochloric Acid (HCl)
Source: wikipedia.org

Synthesis of Cinnamic Acid: this compound is also a key starting material for producing cinnamic acid, an organic compound used in flavorings, synthetic indigo, and some pharmaceuticals. collegedunia.comwikipedia.org One commercial process involves the condensation of this compound with anhydrous sodium acetate (B1210297) at high temperatures (180° to 200° C). google.com This reaction is followed by acid hydrolysis to yield cinnamic acid. collegedunia.com

Reaction for Cinnamic Acid Synthesis

Reactant Reagents Product
This compound (C₆H₅CHCl₂) 1. Sodium Acetate 2. Acid Hydrolysis Cinnamic Acid (C₆H₅-CH=CH-COOH)
Source: collegedunia.comgoogle.com

Beyond these two major applications, this compound can be used to synthesize other compounds. For instance, its reaction with sodium metal results in the formation of stilbene. chemcess.com The versatility of this compound in these synthetic routes underscores its significance as a foundational chemical intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2<br>C7H6Cl2<br>C6H5CHCl2 B7769369 Benzal chloride CAS No. 29797-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloromethylbenzene
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InChI

InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
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InChI Key

CAHQGWAXKLQREW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(Cl)Cl
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Molecular Formula

C7H6Cl2, Array
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DSSTOX Substance ID

DTXSID6025014
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Molecular Weight

161.03 g/mol
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Physical Description

Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes., Liquid, Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

401 °F at 760 mmHg (EPA, 1998), 205 °C
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Flash Point

198 °F (NTP, 1992), 93 °C, 93 °C c.c.
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), INSOL IN WATER, SOL IN DILUTE ALKALI, > 10% in ethanol, > 10% in ether, Soluble in most org solvents., Solubility in water: none
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Density

1.26 (EPA, 1998) - Denser than water; will sink, 1.26, Relative density (water = 1): 1.26
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Vapor Density

5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 95.72 °F (EPA, 1998), 0.47 [mmHg], 1 MM HG AT 35.4 °C, Vapor pressure, kPa at 35.4 °C: 0.13
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Impurities

Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities.
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Color/Form

COLORLESS OILY LIQUID

CAS No.

98-87-3, 29797-40-8
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Melting Point

2.48 °F (EPA, 1998), -16.4 °C, -17 °C
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Synthetic Methodologies and Industrial Production of Benzal Chloride

Free-Radical Chlorination of Toluene (B28343) for Benzal Chloride Synthesis

The principal industrial method for producing this compound is the free-radical chlorination of toluene. researchgate.netgrandviewresearch.com This process involves the reaction of toluene with chlorine in the presence of light or a radical initiator. researchgate.netvedantu.com The reaction proceeds through a free-radical chain mechanism where chlorine radicals are generated and subsequently react with the methyl group of toluene.

The reaction can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step is typically initiated by ultraviolet (UV) light.

Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl (B1604629) radical and hydrogen chloride (HCl). The benzyl radical is stabilized by the delocalization of the unpaired electron into the benzene (B151609) ring. This benzyl radical then reacts with another molecule of chlorine to form benzyl chloride and a new chlorine radical, which continues the chain reaction. Further chlorination of benzyl chloride leads to the formation of this compound, and subsequently benzotrichloride.

Termination: The reaction ceases when two radicals combine.

Table 1: Products of Toluene Chlorination

CompoundFormulaDescription
Benzyl ChlorideC₆H₅CH₂ClAn intermediate product in the synthesis of this compound.
This compound C₆H₅CHCl₂ The target product of the reaction.
BenzotrichlorideC₆H₅CCl₃A byproduct formed from further chlorination.
ChlorotolueneC₇H₇ClA byproduct from ring chlorination.

Global Industrial Production Landscape of this compound

The industrial production of this compound is globally distributed, with significant manufacturing capacities located in various regions to serve key markets. windows.net The demand for this compound is driven by its use as an intermediate in the synthesis of other chemicals, particularly benzaldehyde (B42025), which has applications in the fragrance, flavor, pharmaceutical, and agrochemical industries. researchgate.netimarcgroup.com The Asia-Pacific region, particularly China and India, represents a major hub for the production and consumption of this compound and its derivatives, driven by the rapid growth of their chemical and pharmaceutical sectors. fortunebusinessinsights.comskyquestt.comchemanalyst.com

Belgium: Belgium is a notable producer of this compound and its derivatives within Europe. Companies in Belgium are involved in the production of chlorinated toluenes, including this compound. For instance, Valtris Specialty Chemicals has production facilities in Tessenderlo, Belgium, where they manufacture a portfolio of chlorinated toluene derivatives. valtris.comchemxplore.comvaltris.com These facilities have seen expansions to increase the production capacity of related chemicals like benzaldehyde and benzoyl chloride, which are downstream products of this compound. valtris.comchemxplore.com The production in this region caters to various end-markets, including pharmaceuticals, agrochemicals, and coatings. valtris.com

Japan: Japan also plays a role in the global production of benzyl chloride and its derivatives. windows.netoecd.org Several chemical companies in Japan manufacture these compounds. For example, companies like Junsei Chemical Co., Ltd. and Nippon Light Metal Co., Ltd. are listed as manufacturers of benzoyl chloride, a derivative of benzotrichloride, indicating a broader capability in the chlorination of toluene. metoree.com The production in Japan serves both its domestic market and international exports. volza.com In 1993, the production volume of benzyl chloride in Japan was approximately 7,700 tonnes per year. oecd.org

Advanced Chemical Reactivity and Mechanistic Investigations of Benzal Chloride

Hydrolytic Reaction Pathways of Benzal Chloride

The hydrolysis of this compound is a primary industrial route to produce benzaldehyde (B42025), a key flavoring agent and chemical intermediate. wikipedia.orgresearchgate.netchemcess.com This conversion can be achieved under both alkaline and acidic conditions. chemcess.comchemcess.com

Conversion to Benzaldehyde via Hydrolysis

The hydrolysis of this compound to benzaldehyde involves the replacement of the two chlorine atoms with hydroxyl groups, which then rapidly loses a molecule of water to form the aldehyde. askfilo.comembibe.com The reaction proceeds through a geminal diol intermediate which is typically unstable. embibe.com

Alkaline Hydrolysis:

C₆H₅CHCl₂ + H₂O → C₆H₅CHO + 2 HCl wikipedia.org

The rate of hydrolysis for side-chain chlorinated toluenes follows the order: benzyl (B1604629) chloride < this compound < benzotrichloride. sciencemadness.org

Acidic Hydrolysis:

Acid-catalyzed hydrolysis provides a high-yield pathway to benzaldehyde, often exceeding 90%. chemcess.comresearchgate.net This method uses acids or metal salts as catalysts. chemcess.com A patented process describes the hydrolysis of this compound at 100° to 200° C using aqueous hydrochloric acid (10 to 35 percent by weight) with a 10 to 25-fold stoichiometric excess of water, without the need for another catalyst. google.com This process is noted for producing high-purity benzaldehyde and recoverable hydrogen chloride. chemcess.comgoogle.com Metal salts, such as those of iron or zinc, can also catalyze this hydrolysis. chemcess.com It has been demonstrated that strong-acid catalyzed hydrolysis with 25% HCl can achieve a 94% yield of benzaldehyde. sciencemadness.org

Hydrolysis Method Catalyst/Reagent Temperature (°C) Yield (%) Notes
Alkaline HydrolysisSodium Carbonate (15% solution)~138-Minimizes side reactions. chemcess.com
Acidic HydrolysisHydrochloric Acid (25%)Reflux94High yield reported. sciencemadness.org
Acidic HydrolysisAqueous HCl (10-35%)100 - 200>90High purity product. chemcess.comgoogle.com
Acidic HydrolysisMetal Salts (Fe or Zn)--Catalyst activity can be reduced by water accumulation. chemcess.com

Electrophilic Aromatic Substitution Reactions of this compound

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although the dichloromethyl group influences the reaction's regioselectivity and rate. Reaction conditions for both chlorination and nitration of the aromatic ring have been investigated. researchgate.netresearchgate.net

Research on Aromatic Ring Chlorination Conditions

The chlorination of the aromatic ring of this compound can be achieved in the presence of Lewis acids, leading to the formation of isomeric chlorobenzal chlorides. chemcess.com The specific conditions, such as the choice of catalyst and temperature, are crucial for controlling the reaction and the resulting isomer distribution.

Studies on Nitration Reaction Conditions

The nitration of the aromatic ring in chlorinated toluenes, including this compound, has been studied. researchgate.netresearchgate.net Generally, nitration is carried out using a mixture of concentrated nitric and sulfuric acids. uomustansiriyah.edu.iq The electrophile in this reaction is the nitronium ion (NO₂⁺). uomustansiriyah.edu.iq For related compounds like benzyl chloride, specific conditions have been explored to achieve high yields and selectivity. For instance, nitration of benzyl chloride with nitric acid in the presence of Nb₂O₅ at 0-5°C yielded mononitro products with high para selectivity. dissertationtopic.netglobethesis.com Another study used urea (B33335) nitrate (B79036) in sulfuric acid at 25°C for 24 hours, also resulting in high yield and para selectivity for the nitration of benzyl chloride. dissertationtopic.netglobethesis.com While these studies focus on benzyl chloride, the principles are relevant to the nitration of this compound.

Reactant Nitrating Agent Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Selectivity
Benzyl ChlorideHNO₃Nb₂O₅0-51.59477-80% para
Benzyl ChlorideUrea NitrateH₂SO₄25249890% para

Applications of Benzal Chloride in Industrial Organic Synthesis

Role as a Key Precursor for Fine Chemical Production

The primary industrial application of benzal chloride is its role as a starting material for the synthesis of other commercially significant chemicals. Its conversion into benzaldehyde (B42025) and cinnamic acid highlights its importance in organic synthesis.

The hydrolysis of this compound is a significant industrial route for the production of benzaldehyde. chemcess.com Benzaldehyde is a key compound used extensively as a flavoring agent, an odorant, and a precursor in the synthesis of other organic compounds. wikipedia.org The process can be carried out under either acidic or alkaline conditions, though acid-catalyzed hydrolysis is often favored due to higher yields. chemcess.com

In this reaction, this compound reacts with water, substituting the two chlorine atoms with a single oxygen atom to form an aldehyde group.

Acid Hydrolysis: This method can produce benzaldehyde with high yields, often exceeding 90%. chemcess.com A patented process involves heating this compound with an excess of aqueous hydrochloric acid at temperatures between 100°C and 200°C. google.com This approach is noted for producing high-purity benzaldehyde, as it avoids the use of other catalysts that might contaminate the final product. google.com Another report cites a 94% yield using a strong-acid catalyzed hydrolysis with 25% hydrochloric acid. sciencemadness.org

Vapor-Phase Hydrolysis: An innovative continuous process involves the hydrolysis of this compound in the vapor phase at high temperatures. chemcess.com When catalyzed by acid-treated activated carbon or certain metal chlorides or sulfates, this method can achieve a benzaldehyde yield as high as 97%. chemcess.com A similar process utilizes a silicon dioxide or aluminum oxide catalyst at 300°C. chemcess.com

Synthesis Method Catalyst/Conditions Reported Yield
Acid Hydrolysis10-35% Aqueous HCl, 100-200°C>90% chemcess.comgoogle.com
Strong-Acid Hydrolysis25% HCl94% sciencemadness.org
Vapor-Phase HydrolysisAcid-treated activated carbon / Metal salts97% chemcess.com
Vapor-Phase HydrolysisSilicon dioxide / Aluminum oxide, 300°CNot specified chemcess.com

This compound is also a direct precursor in one of the commercial routes to produce cinnamic acid, an unsaturated carboxylic acid used in flavorings, synthetic indigo, and pharmaceuticals. google.comwikipedia.org This method involves the condensation of this compound with an alkali metal acetate (B1210297), typically sodium acetate, followed by acid hydrolysis. wikipedia.orgcollegedunia.com This route is particularly economical for manufacturers who produce this compound as a by-product. google.com

The traditional version of this reaction required harsh conditions, such as temperatures of 180°C to 200°C and high pressures, which often resulted in the formation of undesirable tarry by-products. google.com Modern improvements to this process have focused on the use of catalysts to allow for milder reaction conditions. For instance, using an amine catalyst like pyridine (B92270) or quinoline (B57606) allows the reaction to proceed at normal pressure. google.com

Another pathway to cinnamic acid is via the Perkin reaction, which is considered the oldest commercial route. wikipedia.org This reaction uses benzaldehyde, which, as detailed above, is readily synthesized from this compound. wikipedia.org The Perkin reaction involves the condensation of benzaldehyde with acetic anhydride (B1165640) in the presence of a weak base like sodium acetate. wikipedia.org

Synthesis Method Reactants & Catalyst/Conditions Reported Yield
Direct CondensationThis compound, Anhydrous potassium acetate, Pyridine catalyst, Tetralin diluent, 175°C for 16 hours17% google.com
Direct CondensationThis compound, Anhydrous potassium & sodium acetate, TMEDA catalyst, Mineral oil diluent, 175-180°C for 22 hours34% google.com
Perkin ReactionBenzaldehyde, Acetic Anhydride, Sodium AcetateNot specified in context

Toxicological and Environmental Impact Research on Benzal Chloride

Mechanistic Toxicology Studies

Research into the carcinogenic potential of benzal chloride has provided evidence of its ability to induce tumor formation in animal models. The International Agency for Research on Cancer (IARC) has concluded that there is limited evidence for the carcinogenicity of this compound in experimental animals. nih.gov

One significant study investigated the effects of this compound when applied to the skin of female ICR mice. oecd.org In this experiment, the application of this compound led to the development of skin cancers. oecd.org After a 50-week dosing period, a notable incidence of squamous cell carcinomas and fibrosarcomas of the skin was observed in the treated group. who.int Specifically, the incidence of skin cancers in mice treated with this compound was 58%. oecd.org In contrast, no skin tumors were observed in the control group. who.int

In another experiment reported as part of a combined study, female mice were treated by skin application with a total dose of approximately 289 mg of this compound over 50 weeks. who.int By week 82, nine out of the 19 treated mice had developed squamous cell carcinomas of the skin, and two had skin fibrosarcomas. who.int

Test SystemStrain/SpeciesRoute of AdministrationTumor TypeIncidence in Treated GroupIncidence in Control Group
Skin PaintingFemale ICR MouseDermalSkin Cancers (Squamous Cell Carcinomas)58%Not Reported
Skin PaintingFemale MouseDermalSquamous Cell Carcinomas of the Skin9/190/20
Skin PaintingFemale MouseDermalSkin Fibrosarcomas2/190/20

This compound has been evaluated for its mutagenic properties in various in vitro systems, with studies indicating its potential to induce genetic mutations, particularly in bacterial assays. Research has shown that this compound can cause DNA damage and mutations in bacteria. who.int

Investigations using the Bacillus subtilis rec-assay, a test that detects DNA-damaging potential, have yielded positive results for this compound. The compound's activity in this assay suggests it can induce repairable DNA damage.

In bacterial reverse mutation assays, commonly known as the Ames test, this compound has demonstrated mutagenic activity. who.int Its mutagenic effects were observed to be dependent on metabolic activation in several strains of Escherichia coli and Salmonella. This indicates that metabolites of this compound may be responsible for its mutagenic properties in these systems.

Assay TypeTest OrganismMetabolic Activation (S9)Result
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith S9Positive
Bacterial Reverse Mutation Assay (Ames Test)Escherichia coliWith S9Positive
Rec-AssayBacillus subtilisNot ApplicablePositive

Q & A

Q. Safety Protocol Example :

Equip labs with emergency showers/eyewash stations .

Prohibit food/drink in workspaces to prevent ingestion .

Advanced: How does this compound’s environmental persistence influence waste disposal protocols?

  • Detection : Found in surface waters at trace levels (ng/L) .
  • Disposal : Neutralize with alkaline solutions (e.g., NaOH) to convert to benzaldehyde, followed by incineration .

Regulatory Note : Follow EPA guidelines for hazardous waste (D003 code for chlorinated organics) .

Methodological: What analytical techniques validate this compound purity post-synthesis?

  • GC-MS : Quantify residual toluene or benzotrichloride impurities .
  • FTIR : Confirm functional groups (C-Cl stretch at 750 cm⁻¹) .
  • Recrystallization : Purify using hexane/ethyl acetate mixtures (yield: 85–95%) .

Data Interpretation : Purity >98% is critical for reproducible reaction outcomes in peptide synthesis .

Advanced: How do conflicting mutagenicity data inform this compound’s genotoxicity profile?

  • Positive Results : Mutagenic in Bacillus subtilis rec-assay and Salmonella TA100 (with metabolic activation) .
  • Negative Results : No micronuclei formation in mammalian cells .

Research Implications : Use metabolic activation (S9 mix) in Ames tests. Combine with comet assays for mammalian genotoxicity screening .

Basic: What personal protective equipment (PPE) is mandatory for this compound handling?

  • Respiratory : NIOSH-approved APR (air-purifying respirator) with acid gas cartridges .
  • Gloves : Nitrile or neoprene (avoid latex; permeability >30 min) .
  • Eye Protection : Indirect-vent goggles + face shield .

Training : Mandatory annual PPE fit-testing and decontamination drills .

Advanced: What are the methodological challenges in detecting this compound in environmental samples?

  • Low Stability : Rapid hydrolysis in water (t½ = 2–4 hours) requires immediate stabilization with NaHCO₃ .
  • Detection Limits : GC-ECD achieves 0.1 µg/L detection; cross-validate with LC-MS/MS .

Field Application : Use solid-phase extraction (SPE) with C18 cartridges for pre-concentration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.